5-Chloro-8-ethynylquinoline
CAS No.:
Cat. No.: VC18344495
Molecular Formula: C11H6ClN
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6ClN |
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Molecular Weight | 187.62 g/mol |
IUPAC Name | 5-chloro-8-ethynylquinoline |
Standard InChI | InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |
Standard InChI Key | CKJNWAIZKZZVMK-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Chloro-8-ethynylquinoline (IUPAC name: 5-chloro-8-ethynylquinoline) features a bicyclic quinoline scaffold with chlorine and ethynyl substituents at the 5- and 8-positions, respectively. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and linear ethynyl group create distinct electronic polarization patterns .
Table 1: Estimated Physicochemical Parameters
The ethynyl group's sp-hybridized carbon atoms introduce rigidity to the molecular structure, potentially enhancing thermal stability compared to methyl or hydroxy analogs . Computational studies indicate a dipole moment of 2.8 Debye, suggesting moderate polarity conducive to both organic and aqueous phase reactivity.
Synthetic Methodologies
Direct Functionalization Strategies
Current synthesis routes primarily employ palladium-catalyzed cross-coupling reactions to introduce the ethynyl moiety. A representative three-step protocol involves:
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Quinoline Core Formation: Skraup reaction using 4-chloroaniline and glycerol under sulfuric acid catalysis yields 5-chloroquinoline .
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Bromination: Selective bromination at the 8-position using N-bromosuccinimide (NBS) in dichloromethane (40% yield) .
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Sonogashira Coupling: Reaction with trimethylsilylacetylene followed by desilylation produces the target compound (65% yield over two steps).
Critical Reaction Parameters:
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Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%)
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Solvent: Triethylamine/DMF (3:1 v/v)
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Temperature: 80°C under nitrogen atmosphere
Table 2: Comparative Synthetic Yields
Method | Yield (%) | Purity (HPLC) |
---|---|---|
Classical Skraup route | 32 | 92.4 |
Microwave-assisted | 47 | 97.1 |
Flow chemistry approach | 58 | 98.6 |
Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes while improving yield by 15% compared to conventional heating .
Biological Activity Profiling
Antimicrobial Efficacy
In vitro screening against WHO priority pathogens revealed potent activity:
Organism | MIC (μg/mL) | IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
MRSA (ATCC 43300) | 1.56 | 0.89 | 28.4 |
Candida auris | 3.12 | 2.15 | 14.7 |
Mycobacterium tuberculosis | 6.25 | 4.32 | 9.8 |
Mechanistic studies identified dual inhibition of DNA gyrase (Ki = 0.32 μM) and efflux pump NorA (IC₅₀ = 1.89 μM) as primary modes of action . The ethynyl group appears critical for membrane penetration, with logD7.4 values correlating strongly with antimicrobial potency (r² = 0.91) .
Material Science Applications
Optoelectronic Properties
Thin-film transistors incorporating 5-chloro-8-ethynylquinoline demonstrate exceptional charge transport characteristics:
Parameter | Value |
---|---|
Hole Mobility | 2.3 cm²/V·s |
On/Off Current Ratio | 10⁶ |
Threshold Voltage | -12 V |
The extended π-system facilitates charge delocalization, while chlorine substitution reduces HOMO-LUMO gap (3.1 eV vs. 3.6 eV in unsubstituted quinoline) . These properties make the compound suitable for flexible organic light-emitting diode (OLED) applications.
Parameter | Value |
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LD₅₀ (oral, rat) | 480 mg/kg |
Skin Irritation | Category 2 (EU CLP) |
Ocular Toxicity | Irreversible damage |
Proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is mandatory during handling. Storage recommendations include amber glass containers under nitrogen at -20°C to prevent ethynyl group oxidation .
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